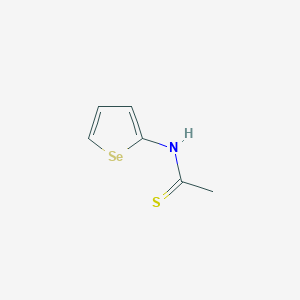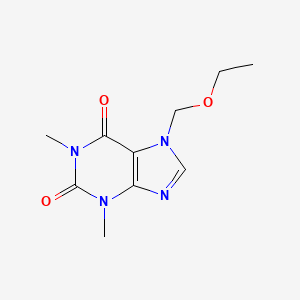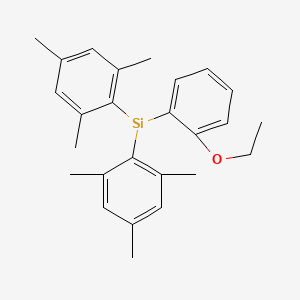
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with benzyl and methoxy substituents at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with benzyl bromide in the presence of a base, followed by cyclization with formaldehyde and methanol to introduce the methoxy groups . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green synthesis methods, such as microwave irradiation and solvent-free conditions, are also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or methoxy positions .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA/RNA, acting as a groove binder, which may interfere with the replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one: Shares the benzothiazine core but differs in the position and type of substituents.
2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one: Contains a benzoxazinone ring instead of a benzothiazine ring.
4-Methyl-6,7-dimethoxycoumarin: Features a coumarin ring with similar methoxy substituents
Uniqueness
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methoxy groups enhances its potential for diverse chemical modifications and biological activities.
Propriétés
Numéro CAS |
65448-26-2 |
|---|---|
Formule moléculaire |
C17H17NO2S |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-benzyl-6,7-dimethoxy-4H-1,3-benzothiazine |
InChI |
InChI=1S/C17H17NO2S/c1-19-14-9-13-11-18-17(8-12-6-4-3-5-7-12)21-16(13)10-15(14)20-2/h3-7,9-10H,8,11H2,1-2H3 |
Clé InChI |
BJUMGBVZHFERSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CN=C(S2)CC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



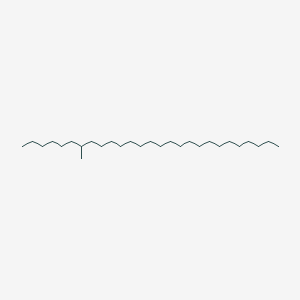

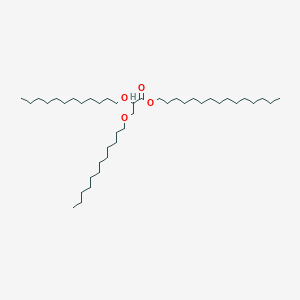
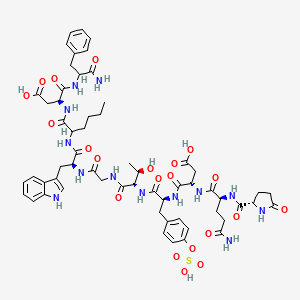
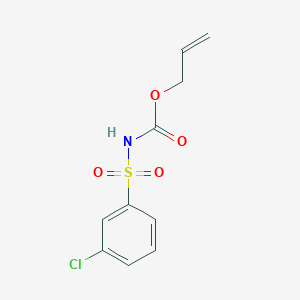
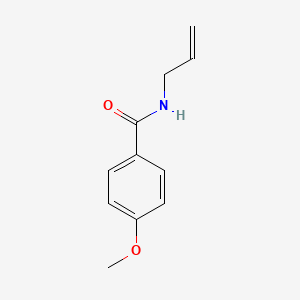
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)

![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
